molecular formula C16H29NO5 B1668106 Butoctamide semisuccinate CAS No. 32838-28-1

Butoctamide semisuccinate

Cat. No.: B1668106
CAS No.: 32838-28-1
M. Wt: 315.40 g/mol
InChI Key: CQONVBIGUJWUFE-UHFFFAOYSA-N
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Scientific Research Applications

Butoctamide hemisuccinate has a wide range of scientific research applications:

Safety and Hazards

There is limited information available on the safety and hazards of Butoctamide semisuccinate. It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

Mechanism of Action

Target of Action

Butoctamide semisuccinate is primarily used as a hypnotic drug It has been suggested that it stimulates serotonin release from rat peritoneal mast cells , indicating a potential interaction with serotonin receptors.

Mode of Action

Its hypnotic effect suggests that it likely interacts with central nervous system (cns) receptors to induce sleep . The stimulation of serotonin release could contribute to its hypnotic effects, as serotonin plays a crucial role in sleep regulation .

Pharmacokinetics

This compound is easily absorbed when taken orally and can cross the blood-brain barrier as well as the placental barrier . It is excreted entirely by the kidneys within 24 hours . This indicates that the drug has a short duration of action, which is beneficial for a hypnotic drug as it reduces the likelihood of next-day drowsiness.

Result of Action

The primary result of this compound’s action is its hypnotic effect. It can shorten the time it takes to fall asleep, prolong total sleep time, and reduce the number of awakenings . This makes it effective for the treatment of insomnia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its absorption could be affected by the presence of food in the stomach. Additionally, its excretion could be influenced by kidney function, which can be affected by factors such as hydration status and age. Furthermore, co-administration with CNS depressants or alcohol can enhance the effects of this compound, and dosage adjustments may be necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butoctamide hemisuccinate can be synthesized through the reaction of diketene with 2-ethylhexylamine to form N-(2-ethylhexyl)acetoacetamide. This intermediate is then reduced using hydrogen over Raney-Nickel in methanol to yield the target compound .

Industrial Production Methods

The industrial production of butoctamide hemisuccinate follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Butoctamide hemisuccinate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield more reduced forms of the compound, while oxidation reactions yield more oxidized forms.

Comparison with Similar Compounds

Similar Compounds

    Hexobutyramide: Another hypnotic agent with similar properties.

    Benzodiazepines: A class of compounds used to treat anxiety and sleep disorders.

    Barbiturates: Older hypnotic agents with a higher risk of dependence and side effects.

Uniqueness

Butoctamide hemisuccinate is unique in its ability to increase REM sleep without causing significant side effects or dependence . This makes it a valuable alternative to other hypnotic agents, particularly for long-term use.

Properties

IUPAC Name

4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQONVBIGUJWUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32266-82-3 (calcium salt[2:1])
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4057716
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32838-28-1
Record name 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32838-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoctamide semisuccinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoctamide semisuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOCTAMIDE SEMISUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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